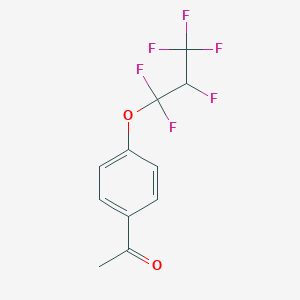

4-(1,1,2,3,3,3-hexafluoropropoxy)acetophenone

Descripción general

Descripción

4-(1,1,2,3,3,3-hexafluoropropoxy)acetophenone is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms in its structure imparts significant stability and reactivity, making it a valuable compound in various scientific and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,1,2,3,3,3-hexafluoropropoxy)acetophenone typically involves the reaction of 4-hydroxyacetophenone with 1,1,2,3,3,3-hexafluoropropanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets the required specifications .

Análisis De Reacciones Químicas

Types of Reactions: 4-(1,1,2,3,3,3-hexafluoropropoxy)acetophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohol derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines and thiols are used under basic conditions to facilitate substitution reactions.

Major Products:

Aplicaciones Científicas De Investigación

4-(1,1,2,3,3,3-hexafluoropropoxy)acetophenone has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism by which 4-(1,1,2,3,3,3-hexafluoropropoxy)acetophenone exerts its effects involves interactions with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. These interactions can modulate enzyme activity, alter protein conformation, and influence cellular pathways .

Comparación Con Compuestos Similares

1,1,1,3,3,3-Hexafluoro-2-propanol: Known for its use as a solvent in various chemical reactions.

Tetrakis(1,1,1,3,3,3-hexafluoro-2-propoxy)silane: Used in dehydration condensation reactions.

Uniqueness: 4-(1,1,2,3,3,3-hexafluoropropoxy)acetophenone stands out due to its specific structural features, which confer unique reactivity and stability. Its ability to participate in diverse chemical reactions and its applications across multiple scientific disciplines highlight its versatility and importance .

Actividad Biológica

4-(1,1,2,3,3,3-Hexafluoropropoxy)acetophenone, also known as 1-[4-(1,1,2,3,3,3-hexafluoropropoxy)-phenyl]-ethanone (CAS Number: 289686-73-3), is a fluorinated organic compound with potential applications in various fields including pharmaceuticals and agrochemicals. This article explores its biological activity through a review of existing literature and research findings.

- Molecular Formula : C11H8F6O2

- Molecular Weight : 308.17 g/mol

- Structure : The compound features a hexafluoropropoxy group attached to an acetophenone moiety, which may influence its biological interactions.

Biological Activity Overview

Research on the biological activity of this compound is limited but suggests several avenues of interest:

Antimicrobial Activity

Preliminary studies indicate that fluorinated compounds can exhibit enhanced antimicrobial properties. The presence of the hexafluoropropoxy group may contribute to increased lipophilicity and membrane permeability, potentially leading to improved efficacy against microbial pathogens.

Cytotoxicity and Anticancer Potential

Some derivatives of acetophenones have shown cytotoxic effects in various cancer cell lines. While specific studies on this compound are scarce, related compounds have demonstrated the ability to induce apoptosis in cancer cells. Future research could explore its potential as a chemotherapeutic agent.

Insecticidal Properties

Fluorinated compounds are often studied for their insecticidal properties. The compound's unique structure may enhance its effectiveness as an insecticide or pesticide by interfering with the biological processes of target species.

Research Findings and Case Studies

The mechanisms by which this compound exerts its biological effects may involve:

- Membrane Disruption : The hydrophobic nature of the hexafluoropropoxy group could disrupt cellular membranes in microbial or cancer cells.

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways in pests and pathogens.

- Apoptosis Induction : Potential activation of apoptotic pathways in cancer cells may be mediated through oxidative stress or mitochondrial dysfunction.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(1,1,2,3,3,3-hexafluoropropoxy)acetophenone, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves nucleophilic substitution or Friedel-Crafts acylation. For example, fluorinated alkoxy groups can be introduced via coupling of 1,1,2,3,3,3-hexafluoropropanol with 4-hydroxyacetophenone under acidic or basic conditions. Reaction parameters such as pH (optimal range: 4–6), temperature (60–100°C), and catalyst choice (e.g., AlCl₃ for Friedel-Crafts) critically affect yield and purity. Post-reaction purification via steam distillation or reduced-pressure rectification is recommended .

- Data Consideration : Comparative studies on substituent effects (e.g., electron-withdrawing fluorine groups) show yield variations of 10–30% depending on the reactivity of intermediates .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : ¹H and ¹³C-APT NMR identify aromatic proton environments and acetophenone carbonyl signals (δ ~200 ppm). Fluorine substitution causes distinct splitting patterns in aromatic regions .

- FT-IR : Strong C=O stretching (~1680 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) confirm functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, particularly for fluorinated moieties .

Q. How does the hexafluoropropoxy group influence the compound’s physicochemical properties?

- Methodology : Fluorination enhances thermal stability (TGA analysis shows decomposition >250°C) and hydrophobicity (logP increases by ~2 units compared to non-fluorinated analogs). Solubility in polar solvents (e.g., DMSO) is reduced due to fluorine’s electron-withdrawing effects, necessitating optimization for biological assays .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. Fluorine’s electronegativity lowers the LUMO energy of the acetophenone carbonyl, increasing susceptibility to nucleophilic attack. Solvent effects (e.g., dielectric constant of DMF vs. THF) are modeled using COSMO-RS .

Q. What strategies resolve contradictions in spectroscopic data for fluorinated acetophenone derivatives?

- Case Study : Discrepancies between predicted and observed ¹⁹F NMR shifts arise from conformational flexibility. Variable-temperature NMR and X-ray crystallography clarify dynamic effects. For example, crystallographic data reveal gauche interactions between fluorine atoms, explaining split signals .

Q. How does this compound interact with biological targets (e.g., enzymes), and what assays validate these interactions?

- Methodology :

- Docking Studies : AutoDock Vina predicts binding affinities to hydrophobic enzyme pockets (e.g., cytochrome P450).

- Enzyme Inhibition Assays : Fluorine’s steric bulk reduces metabolic degradation, as shown in microsomal stability tests (t₁/₂ > 120 min vs. 30 min for non-fluorinated analogs) .

Q. What environmental persistence and degradation pathways are associated with this compound?

- Methodology : Aerobic biodegradation studies (OECD 301F) show limited mineralization (<20% in 28 days). Advanced oxidation processes (e.g., UV/H₂O₂) degrade the hexafluoropropoxy group into trifluoroacetate, a persistent byproduct. LC-MS/MS tracks intermediate formation .

Q. Notes for Experimental Design

Propiedades

IUPAC Name |

1-[4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F6O2/c1-6(18)7-2-4-8(5-3-7)19-11(16,17)9(12)10(13,14)15/h2-5,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPXLXOSTJQDOLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OC(C(C(F)(F)F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501225107 | |

| Record name | 1-[4-(1,1,2,3,3,3-Hexafluoropropoxy)phenyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501225107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933673-41-7 | |

| Record name | 1-[4-(1,1,2,3,3,3-Hexafluoropropoxy)phenyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=933673-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[4-(1,1,2,3,3,3-Hexafluoropropoxy)phenyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501225107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.